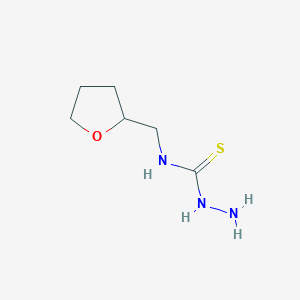
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide
説明
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is an organic compound that features a tetrahydrofurfuryl group attached to a thiosemicarbazide moiety
特性
CAS番号 |
151672-39-8 |
|---|---|
分子式 |
C6H13N3OS |
分子量 |
175.25 g/mol |
IUPAC名 |
1-amino-3-(2-methyloxolan-2-yl)thiourea |
InChI |
InChI=1S/C6H13N3OS/c1-6(3-2-4-10-6)8-5(11)9-7/h2-4,7H2,1H3,(H2,8,9,11) |
InChIキー |
UYGRZQJICTZFQY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NN |
正規SMILES |
CC1(CCCO1)NC(=S)NN |
同義語 |
4-(2-TETRAHYDROFURFURYL)-3-THIOSEMICARBAZIDE |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide typically involves the reaction of tetrahydrofurfuryl hydrazine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or proteins. The thiosemicarbazide moiety can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the tetrahydrofurfuryl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
Tetrahydrofurfuryl alcohol: This compound is similar in structure but lacks the thiosemicarbazide moiety.
Thiosemicarbazide: This compound contains the thiosemicarbazide group but lacks the tetrahydrofurfuryl group.
Uniqueness
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is unique due to the presence of both the tetrahydrofurfuryl and thiosemicarbazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


